molecular formula C13H12ClN5O2S2 B2384414 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1797628-28-4

5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2384414
CAS No.: 1797628-28-4
M. Wt: 369.84
InChI Key: QPLQBWLTMGWHIS-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including pyrimidine, imidazole, and thiophene. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the Pyrimidine-Imidazole Intermediate: This step involves the reaction of pyrimidine with imidazole under specific conditions to form the pyrimidine-imidazole intermediate.

    Introduction of the Sulfonamide Group: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the imidazole and pyrimidine rings.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into cellular processes and signaling pathways.

    Pharmaceutical Development: The compound serves as a lead compound in the development of new drugs for the treatment of diseases such as cancer and infectious diseases.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the production of advanced materials.

Comparison with Similar Compounds

Similar Compounds

    5-chlorothiophene-2-sulfonamide: Similar in structure but lacks the pyrimidine and imidazole rings.

    N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide: Similar but without the chlorine atom.

    2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylthiophene-2-sulfonamide: Lacks the chlorine atom and has a different substitution pattern.

Uniqueness

The uniqueness of 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide lies in its combination of multiple heterocyclic rings and the presence of a sulfonamide group, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O2S2/c14-10-2-3-11(22-10)23(20,21)18-7-9-19-8-6-17-13(19)12-15-4-1-5-16-12/h1-6,8,18H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLQBWLTMGWHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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